molecular formula C11H20N2O3 B1470517 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid CAS No. 1518942-63-6

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B1470517
CAS No.: 1518942-63-6
M. Wt: 228.29 g/mol
InChI Key: FQSNFTBIVFZBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid involves several steps, typically starting with the formation of the piperidine ring. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve multi-step synthesis, including hydrogenation, cyclization, and functional group modifications .

Chemical Reactions Analysis

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar compounds to 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid include other piperidine derivatives such as:

Properties

IUPAC Name

2-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-12-10(14)8-13-5-3-9(4-6-13)7-11(15)16/h9H,2-8H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNFTBIVFZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 4
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 5
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 6
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.